molecular formula C22H20N4O3S B3503190 methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate

methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate

Cat. No.: B3503190
M. Wt: 420.5 g/mol
InChI Key: KTAHWCCVXJPHLX-UHFFFAOYSA-N
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Description

Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate is a heterocyclic compound featuring a benzothiazole ring fused to a pyrazole core, with a (Z)-configured benzylaminoethylidene substituent and a methyl acetate functional group. The compound’s mechanism of action is hypothesized to involve interactions with enzymes or receptors critical to cellular signaling pathways, though detailed studies are ongoing .

Properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-(N-benzyl-C-methylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14(23-13-15-8-4-3-5-9-15)20-17(12-19(27)29-2)25-26(21(20)28)22-24-16-10-6-7-11-18(16)30-22/h3-11,25H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAHWCCVXJPHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Pyrazolone Core: The pyrazolone ring can be synthesized by the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Coupling of Benzothiazole and Pyrazolone: The benzothiazole and pyrazolone intermediates are then coupled under basic conditions to form the desired compound.

    Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction.

    Esterification: Finally, the esterification of the carboxylic acid group with methanol yields the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazolone ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzylamino group.

    Reduction: Reduced forms of the pyrazolone ring.

    Substitution: Substituted derivatives at the benzylamino or ester groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that compounds containing benzothiazole and pyrazole moieties exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been synthesized and evaluated for their efficacy against various cancer cell lines. In one study, compounds similar to methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate were found to inhibit the proliferation of pancreatic cancer cells effectively .

Antimicrobial Activity
The benzothiazole ring system is known for its antimicrobial properties. Studies have demonstrated that derivatives of this compound can exhibit potent antibacterial and antifungal activities. For example, compounds with similar structural features have been tested against pathogens like E. coli and Candida albicans, showing promising results in inhibiting their growth .

Anti-inflammatory Effects
Compounds with the benzothiazole structure also show potential anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, suggesting their use in treating conditions characterized by chronic inflammation .

Agricultural Applications

Pesticidal Activity
The unique structure of this compound may offer applications in agricultural pest control. Similar compounds have been evaluated for their ability to act as herbicides or fungicides, providing an environmentally friendly alternative to traditional chemical pesticides .

Material Science

Polymer Chemistry
The synthesis of polymers incorporating benzothiazole and pyrazole units has shown enhanced thermal stability and mechanical properties. These materials can be utilized in various applications, including coatings and adhesives, where durability is crucial .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer, antimicrobial, and anti-inflammatory properties
Agricultural SciencePotential use as herbicides or fungicides
Material ScienceDevelopment of polymers with improved properties

Case Study 1: Anticancer Activity

In a study published in the International Journal of Pharmaceutical Sciences and Research, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against pancreatic cancer cell lines. The findings indicated that specific substitutions on the benzothiazole ring significantly enhanced anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

A comprehensive study focused on the antimicrobial properties of benzothiazole derivatives revealed that certain compounds exhibited remarkable activity against E. coli and S. aureus. These studies suggest that modifications to the benzothiazole structure can lead to enhanced antimicrobial potency .

Case Study 3: Agricultural Applications

Research into the pesticidal properties of benzothiazole derivatives has shown promising results in controlling fungal pathogens in crops. These findings indicate a potential pathway for developing new agricultural chemicals that are less harmful to the environment compared to conventional pesticides .

Mechanism of Action

The mechanism of action of methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole and pyrazolone rings may interact with active sites, while the benzylamino group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Pyrazole Hybrid Derivatives

Compound A : Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-(1-{[3-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Structural Differences: Replaces the benzylamino group with a 3-(trifluoromethoxy)phenylamino substituent.
  • Impact : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and may improve binding affinity to hydrophobic enzyme pockets .
  • Biological Activity : Demonstrates superior anticancer activity in preliminary assays compared to the target compound, likely due to enhanced electrophilicity .
Compound B : (4Z)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • Structural Differences: Lacks the methyl acetate group but incorporates a 2-methylpropylamino side chain and a phenyl substituent.
  • Impact : The bulky 2-methylpropyl group reduces solubility but increases lipophilicity, favoring blood-brain barrier penetration .
  • Biological Activity : Shows anticonvulsant activity, unlike the target compound, highlighting the role of substituent steric effects .
Comparative Table :
Feature Target Compound Compound A Compound B
Core Structure Benzothiazole-pyrazole Benzothiazole-pyrazole Benzothiazole-pyrazolone
Key Substituent Benzylaminoethylidene 3-(Trifluoromethoxy)phenylaminoethylidene 2-Methylpropylaminoethylidene
Functional Group Methyl acetate Methyl acetate None
Bioactivity Antimicrobial (predicted) Anticancer Anticonvulsant

Pyrazole Derivatives with Varied Substituents

Compound C : Methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
  • Structural Differences: Substitutes the benzothiazole ring with a 4-methoxyphenyl group and uses a propylaminoethylidene chain.
  • Impact : The methoxy group improves solubility and hydrogen-bonding capacity, while the shorter alkyl chain reduces steric hindrance .
  • Biological Activity : Exhibits anti-inflammatory activity, contrasting with the benzothiazole-containing target compound’s predicted antimicrobial effects .
Compound D : 3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride
  • Structural Differences: Simplified benzothiazolinone core without a pyrazole ring or ester group.
  • Impact : Reduced molecular complexity lowers synthetic difficulty but diminishes target specificity .

Thiazolidinone and Thiazole Analogues

Compound E : Ethyl 4-{4-[(5Z)-4-Oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamido}benzoate
  • Structural Differences: Replaces the pyrazole ring with a thiazolidinone core and includes a sulfanylidene group.
  • Impact: The thiazolidinone ring enhances electrophilicity, promoting interactions with cysteine residues in enzymes .
  • Biological Activity: Potent anti-inflammatory activity, attributed to the thiazolidinone’s ability to modulate COX-2 pathways .
Compound F : Methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate
  • Structural Differences: Incorporates a thiazole ring and hydrazinyl linkage instead of the benzylaminoethylidene group.
  • Biological Activity : Demonstrated antifungal activity, suggesting divergent applications compared to the target compound .

Biological Activity

Methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrazole structure, which is known for its diverse biological activities. The general structure can be represented as follows:

C19H18N4O3S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

This structure is significant as both benzothiazole and pyrazole derivatives have been widely studied for their pharmacological properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of compounds related to benzothiazole and pyrazole derivatives. For instance, Srivastava et al. (2019) reported that derivatives of benzothiazole exhibited potent antibacterial activity against various strains including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity
Benzothiazole Derivative 1E. coliInhibitory
Benzothiazole Derivative 2S. aureusInhibitory
Pyrazole Derivative 1C. albicansModerate

Anticancer Activity

The anticancer properties of this compound have been highlighted in various studies. In vitro assays have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways .

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of related benzothiazole derivatives on human cancer cell lines, it was found that certain derivatives exhibited IC50 values in the micromolar range, indicating significant anticancer potential .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against tyrosinase, which is crucial in melanin synthesis. Studies have shown that analogs of this compound can effectively inhibit tyrosinase activity in B16F10 murine melanoma cells, suggesting potential applications in skin whitening agents .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 Value (µM)
Analog 1Tyrosinase5.0
Analog 2Tyrosinase10.0
Analog 3Tyrosinase15.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate
Reactant of Route 2
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methyl 2-{1-(1,3-benzothiazol-2-yl)-4-[(Z)-1-(benzylamino)ethylidene]-5-oxo-1,5-dihydro-4H-pyrazol-3-yl}acetate

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